molecular formula C10H11F2N B1142671 (R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine CAS No. 1213330-66-5

(R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine

Cat. No.: B1142671
CAS No.: 1213330-66-5
M. Wt: 183.1978464
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Description

®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine is a chiral organic compound characterized by the presence of two fluorine atoms on the naphthalene ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Fluorination: Introduction of fluorine atoms at the 6 and 8 positions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure. This can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C).

    Amination: Introduction of the amine group at the 2-position through nucleophilic substitution reactions using reagents like ammonia or primary amines.

Industrial Production Methods

Industrial production of ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine may involve large-scale fluorination and reduction processes, followed by efficient amination techniques to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to optimize these reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming naphthoquinone derivatives.

    Reduction: Further reduction can lead to fully saturated naphthalene derivatives.

    Substitution: The amine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with catalysts such as Pd/C.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of base catalysts.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Fully saturated naphthalene derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

Biology

The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound for understanding the effects of fluorination on biological activity.

Medicine

In medicinal chemistry, ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine is investigated for its potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and selectivity.

Industry

The compound is used in the development of advanced materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as increased chemical resistance and stability.

Mechanism of Action

The mechanism of action of ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites. This can lead to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine: Lacks the chiral center, resulting in different biological activity.

    6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties.

    6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid: Contains a carboxyl group, affecting its reactivity and applications.

Uniqueness

®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine is unique due to its chiral nature and the presence of fluorine atoms, which significantly influence its chemical and biological properties. The combination of these features makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1213330-66-5

Molecular Formula

C10H11F2N

Molecular Weight

183.1978464

Synonyms

(R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-aMine

Origin of Product

United States

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